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molecular formula C11H17NO2 B8284222 2-(3-Pyridin-4-yl-propyl)propane-1,3-diol

2-(3-Pyridin-4-yl-propyl)propane-1,3-diol

Cat. No. B8284222
M. Wt: 195.26 g/mol
InChI Key: LDCNYXYRPQTJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765739B2

Procedure details

To a suspension of LiAlH4 (0.34 g) in THF (10 mL) was added a solution of diethyl 2-(3-pyridin-4-yl-propyl)-malonate (1.23 g) prepared in (2) in THF (5 mL) at 0° C. The reaction mixture was stirred at RT for 3 hr and at 50° C. for 2 hr. To the reaction mixture were added water (0.34 mL), aqueous 4 N NaOH (0.34 mL) and then water (1 mL) at 0° C. The mixture was stirred at RT for 30 min. Celite and Na2SO4 were added to the mixture. The mixture was filtered using Celite. The filtrate was concentrated in vacuo. The residue was purified by silica gel chromatography (Developing solvent: chloroform/methanol=9/1) to give the title compound (0.21 g, 24%).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
diethyl 2-(3-pyridin-4-yl-propyl)-malonate
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.34 mL
Type
solvent
Reaction Step Six
Yield
24%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH:16]([C:22](OCC)=[O:23])[C:17](OCC)=[O:18])=[CH:9][CH:8]=1.[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.O>[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH:16]([CH2:17][OH:18])[CH2:22][OH:23])=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl 2-(3-pyridin-4-yl-propyl)-malonate
Quantity
1.23 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCC(C(=O)OCC)C(=O)OCC
Step Three
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCCC(C(=O)OCC)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.34 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.34 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 hr and at 50° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Developing solvent: chloroform/methanol=9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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